6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid
Description
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is a heterocyclic compound featuring a fused pyrrolopyrimidine core with a sulfonic acid group at the C2 position. The sulfonic acid moiety confers high hydrophilicity, making the compound highly water-soluble, a critical feature for pharmaceutical formulations .
Properties
Molecular Formula |
C6H5N3O4S |
|---|---|
Molecular Weight |
215.19 g/mol |
IUPAC Name |
6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-4-1-3-2-7-6(14(11,12)13)9-5(3)8-4/h2H,1H2,(H,11,12,13)(H,7,8,9,10) |
InChI Key |
WKOMYLSAOLXRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2NC1=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrimidine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and continuous flow processes. The choice of reagents, solvents, and purification techniques is optimized to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonic acid derivatives, amides, esters, and other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of organic materials, dyes, and other chemical products. Its unique properties and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and related heterocyclic derivatives:
Key Findings from Research
Antimicrobial Activity
- Thiazolo-triazole analogs (e.g., 2-aryloxymethyl derivatives) demonstrate moderate-to-good antimicrobial activity, with halogenated (Cl/F) aryl groups significantly enhancing efficacy.
Anticancer and Antitrypanosomal Activity
- Thiopyrano-thiazoles with norbornane moieties (e.g., compound IId) show selective inhibition of leukemia cells (IC₅₀ <1 µM). The sulfonic acid group in the target compound could introduce polar interactions with biological targets, but steric hindrance from bulky groups (e.g., norbornane in thiopyrano-thiazoles) may be more critical for selective binding .
Mechanistic and Pharmacological Insights
- Sulfonic Acid vs. Halogen Substituents : The sulfonic acid group enhances solubility but may reduce bioavailability due to poor membrane penetration. In contrast, halogenated analogs (e.g., Cl/F-substituted thiazolo-triazoles) balance lipophilicity and target affinity, favoring antimicrobial activity .
- Core Structure Influence: The pyrrolopyrimidine core in the target compound shares electronic similarities with pyrrolopyrazinones (e.g., RP 48497) but differs in nitrogen positioning, which could alter binding to enzymatic targets like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
